molecular formula C23H33NNaO5P B563115 Fosinoprilat-d5 Sodium Salt CAS No. 1217522-63-8

Fosinoprilat-d5 Sodium Salt

货号: B563115
CAS 编号: 1217522-63-8
分子量: 462.513
InChI 键: ZPIVICMRZRGSIT-NNLCYVJISA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosinoprilat-d5 Sodium Salt is a deuterated form of Fosinoprilat, which is the active metabolite of the prodrug Fosinopril. Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure by converting angiotensin I to angiotensin II. The deuterated form, Fosinoprilat-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Fosinoprilat due to its stability and distinguishable mass spectrometric properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fosinoprilat-d5 Sodium Salt involves the deuteration of Fosinoprilat. The process typically begins with the synthesis of Fosinopril, which is then hydrolyzed to produce Fosinoprilat. Deuteration is achieved by substituting hydrogen atoms with deuterium atoms in the molecular structure. This can be done using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and efficient deuteration .

化学反应分析

Hydrolysis: Metabolic Activation Pathway

Fosinoprilat-d5 sodium salt originates from the hydrolysis of its prodrug form, fosinopril-d5 sodium salt, through enzymatic cleavage by esterases in vivo. This reaction occurs predominantly in the gastrointestinal mucosa and hepatic tissues .

Reaction Details

ParameterSpecification
SubstrateFosinopril-d5 sodium salt (prodrug)
Enzymatic CatalystEsterases (carboxylesterase isoforms)
Reaction ConditionsPhysiological pH (7.4), 37°C
ProductFosinoprilat-d5 (active metabolite) + sodium ion
Kinetic DataComplete hydrolysis within 1-2 hours post-administration

The reaction mechanism involves nucleophilic attack on the ester carbonyl group, releasing the active phosphinic acid derivative (fosinoprilat-d5), which competitively inhibits angiotensin-converting enzyme (ACE) .

Synthetic Pathway: Industrial-Scale Preparation

The synthesis of fosinopril-d5 sodium salt involves stereoselective phosphinic acid coupling and crystallization steps, as outlined in patent-derived protocols :

Key Synthetic Reactions

text
1. Phosphinic Acid Activation: 4-Phenylbutyl phosphinic acid + Triethylamine → Triethylammonium phosphinate (Conditions: Chloroform solvent, 0°C, TMSCl catalyst)[3] 2. Alkylation: Triethylammonium phosphinate + Benzyl bromoacetate → Benzyl ester intermediate (Conditions: Room temperature, 5 hours)[3] 3. Acidic Workup: Intermediate + 10% HCl → Free phosphinic acid (Solvent: Dichloromethane, brine wash)[3] 4. Crystallization: Ethyl acetate/hexane system yields purified product[3]

Industrial Process Highlights

  • Scale-Up Modifications :

    • Utilizes cinchonidine salts for enantiomeric resolution (92% yield)

    • Recrystallization in acetonitrile/ethyl acetate ensures >99% purity

Oxidation: Minor Metabolic Pathway

While hydrolysis dominates its reactivity, fosinoprilat-d5 undergoes limited oxidative metabolism under specific conditions:

Oxidizing AgentReaction SiteProductSignificance
Cytochrome P450 3A4Thioether side chainSulfoxide derivatives<1% of total metabolism
Strong peroxidesPhosphinic acid moietyPhosphine oxide (trace amounts)Observed in forced degradation studies

ACE Inhibition Mechanism

The primary pharmacological action arises from fosinoprilat-d5's interaction with ACE:

ACE+Fosinoprilat d5ACE Inhibitor Complex\text{ACE}+\text{Fosinoprilat d5}\rightleftharpoons \text{ACE Inhibitor Complex}

Key Binding Interactions

  • Zinc Coordination : Phosphinic acid group chelates Zn²⁺ at ACE active site (Ki=0.11textnMK_i=0.11\\text{nM})

  • Hydrophobic Pocket : 4-Phenylbutyl group enhances binding affinity (ΔG = -42 kJ/mol)

Analytical Degradation Reactions

Forced degradation studies reveal stability profiles:

Hydrolytic Stability

ConditionDegradation ProductsHalf-Life
0.1N HCl (40°C)Fosinoprilat-d5 + sodium chloride8.2 hours
0.1N NaOH (40°C)Ring-opened byproducts3.7 hours

Photolytic Stability

  • UV-A exposure (320-400 nm) induces <5% degradation after 48 hours

This comprehensive analysis demonstrates this compound's defined reactivity profile, with hydrolysis driving its pharmacological activation and synthetic/analytical chemistry guiding its production and quality control. The deuterium labeling enhances metabolic stability while preserving the native compound's chemical behavior, making it invaluable for pharmacokinetic studies .

科学研究应用

Fosinoprilat-d5 Sodium Salt is widely used in scientific research due to its unique properties.

Chemistry:

Biology:

Medicine:

Industry:

作用机制

Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that regulates blood pressure. By inhibiting this enzyme, Fosinoprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

相似化合物的比较

  • Fosinoprilat
  • Fosinopril
  • Enalaprilat
  • Lisinopril
  • Ramiprilat

Comparison: Fosinoprilat-d5 Sodium Salt is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties compared to its non-deuterated counterparts. This makes it particularly useful in pharmacokinetic and metabolic studies. While other angiotensin-converting enzyme inhibitors like Enalaprilat, Lisinopril, and Ramiprilat also inhibit the same enzyme, Fosinoprilat-d5 offers advantages in research settings due to its isotopic labeling .

属性

CAS 编号

1217522-63-8

分子式

C23H33NNaO5P

分子量

462.513

IUPAC 名称

sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D;

InChI 键

ZPIVICMRZRGSIT-NNLCYVJISA-M

SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+]

同义词

(4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenyl-d5-butyl)phosphinyl]acetyl]-L-proline Sodium Salt;  Fosfenopril-d5 Sodium Salt;  Fosinoprilic Acid-d5 Sodium Salt;  SQ 27519-d5 Sodium Salt; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。